2-Bromo-6-chloronicotinonitrile
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Overview
Description
2-Bromo-6-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2. It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloronicotinonitrile typically involves the bromination and chlorination of nicotinonitrile derivatives. One common method includes the reaction of malononitrile with trimethyl orthoacetate to form 2-(1-methoxy ethylidene) malononitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile. Under acidic conditions, this compound is converted to 2-hydroxy-3-cyano-4-methoxypyridine, which is subsequently chlorinated and brominated to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the halogens.
- Coupling reactions produce biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-6-chloronicotinonitrile is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Bromo-6-chloropyridine: Similar structure but lacks the nitrile group.
2-Bromo-6-methoxypyridine: Contains a methoxy group instead of chlorine.
Uniqueness: 2-Bromo-6-chloronicotinonitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-bromo-6-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULRMGBWFXVVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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